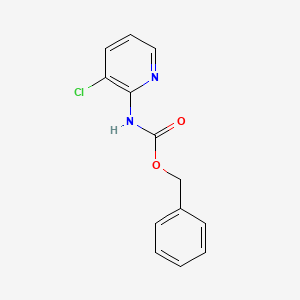

Benzyl N-(3-chloropyridin-2-yl)carbamate

Descripción

Benzyl N-(3-chloropyridin-2-yl)carbamate is a carbamate derivative featuring a benzyl group attached to a pyridine ring substituted with a chlorine atom at the 3-position. This compound is synthesized via the reaction of 3-chloro-2-aminopyridine with benzyl chloroformate in tetrahydrofuran (THF), a method analogous to that described for structurally related pyridyl carbamates .

Propiedades

IUPAC Name |

benzyl N-(3-chloropyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c14-11-7-4-8-15-12(11)16-13(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCDVLURXYITHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(C=CC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-(3-chloropyridin-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 3-chloro-2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl N-(3-chloropyridin-2-yl)carbamate can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Major Products Formed

Substitution Reactions: The major products are substituted derivatives of the original compound.

Oxidation and Reduction Reactions: These reactions yield oxidized or reduced forms of the compound.

Hydrolysis: The primary products are the corresponding amine and carbon dioxide.

Aplicaciones Científicas De Investigación

Benzyl N-(3-chloropyridin-2-yl)carbamate has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of Benzyl N-(3-chloropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Enzyme Inhibition

The position and nature of substituents on the pyridine ring significantly influence biological activity. Key comparisons include:

Table 1: Substituent Impact on Enzyme Inhibition

Enzyme Selectivity Profiles

- BuChE Preference : Benzyl carbamates at the 2-position of isosorbide (e.g., isosorbide benzyl carbamate) show heightened selectivity for BuChE over AChE, a trend that may extend to the target compound due to structural similarities .

- Dual Inhibition: Di-carbamate derivatives (e.g., di-ethyl or di-4-nitrophenyl carbamates) exhibit significant AChE inhibition, contrasting with mono-carbamates like the target compound, which likely favor BuChE .

Crystallographic and Structural Insights

- Hydrogen Bonding : Benzyl N-(4-pyridyl)carbamate forms intermolecular N–H⋯N and C–O⋯O–C interactions, whereas the 3-chloro substituent in the target compound may introduce steric hindrance or altered packing motifs .

Actividad Biológica

Benzyl N-(3-chloropyridin-2-yl)carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores the biological activity of this compound, detailing its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H11ClN2O2. It is characterized by a benzyl group attached to a carbamate functional group, which is further substituted with a 3-chloropyridin-2-yl moiety. The unique positioning of the chlorine atom on the pyridine ring influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. The compound's mechanism may involve:

- Enzyme Inhibition : The compound can bind to enzymes critical for microbial survival, thereby inhibiting their activity.

- Signal Transduction Modulation : It may alter signal transduction pathways that are essential for cellular processes.

- Disruption of Cellular Processes : The compound can interfere with various cellular functions, leading to cell death or growth inhibition.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains and fungal pathogens.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 20 | 8 |

The above table summarizes the antimicrobial activity observed in laboratory settings, demonstrating the efficacy of this compound against common pathogens.

Case Studies

- Study on Antifungal Activity : A recent study evaluated the antifungal effects of this compound against Candida species. The results indicated a potent inhibitory effect at concentrations as low as 8 µg/mL, suggesting its potential as a therapeutic agent in treating fungal infections .

- Antimicrobial Efficacy Against Bacterial Infections : Another investigation focused on its antibacterial properties, revealing that this compound significantly inhibited both Gram-positive and Gram-negative bacteria. The study highlighted its potential use in developing new antibiotics .

Comparative Analysis with Similar Compounds

This compound can be compared to other similar carbamate derivatives to understand its unique properties better.

| Compound | Antimicrobial Activity | Unique Features |

|---|---|---|

| Benzyl N-(4-chloropyridin-2-yl)carbamate | Moderate | Different chlorine positioning |

| Benzyl N-(2-chloropyridin-3-yl)carbamate | Low | Altered reactivity due to substitution |

| Benzyl N-(3-bromopyridin-2-yl)carbamate | High | Bromine substitution enhances activity |

This table illustrates how structural variations among carbamate derivatives affect their biological activities, emphasizing the unique efficacy of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.